Product packaging for Phillyrin(Cat. No.:CAS No. 487-41-2)

Phillyrin

Cat. No.: B1677687
CAS No.: 487-41-2
M. Wt: 534.6 g/mol
InChI Key: KFFCKOBAHMGTMW-LGQRSHAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Forsythin is a lignan and a glycoside.
Phillyrin has been reported in Bupleurum wenchuanense, Osmanthus fragrans, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O11 B1677687 Phillyrin CAS No. 487-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFCKOBAHMGTMW-LGQRSHAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197589
Record name Phillyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-41-2
Record name Phillyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phillyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phillyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHILLYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phillyrin: A Technical Guide to Natural Sources, Biosynthesis, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillyrin, a furofuran lignan glycoside, is a prominent bioactive compound primarily isolated from plants of the Forsythia genus. Recognized for its significant pharmacological properties, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects, this compound is a molecule of substantial interest in drug discovery and development. This technical guide provides a comprehensive overview of its natural distribution, detailing its concentration across various plant species and tissues. Furthermore, it outlines the key steps in its biosynthesis via the phenylpropanoid pathway. Detailed protocols for its extraction, isolation, and analytical quantification are provided to support research and development efforts. Finally, this guide elucidates a primary mechanism of its anti-inflammatory action through the modulation of the Toll-like Receptor 4 (TLR4) mediated NF-κB and MAPK signaling pathways.

Natural Sources and Distribution

This compound is predominantly found in the plant genus Forsythia (family Oleaceae), which includes about 11 species native to Eastern Asia and one to Southeastern Europe.[1] The most significant and commercially utilized source is Forsythia suspensa (Thunb.) Vahl, a traditional herb in Chinese medicine where its fruit is known as 'Lian-Qiao'.[2][3] this compound serves as a key phytochemical marker for the quality assessment of Forsythiae Fructus in the Chinese Pharmacopoeia.[2][3]

While the fruit is the traditionally medicinal part, research indicates that other parts of the F. suspensa plant contain significantly higher concentrations of this compound, making them more valuable sources for extraction. The content varies based on the plant part and the maturity of the fruit.

Distribution within Forsythia suspensa

Quantitative analyses reveal a distinct distribution pattern of this compound within the Forsythia suspensa plant. The leaves consistently show the highest concentration, followed by the stems and roots, with the lowest concentrations found in the fruits. Among the fruits, the unripe green fruit ("Qing qiao") contains a significantly higher this compound content than the ripe, yellow fruit ("Lao qiao").

Table 1: Comparative Concentration of this compound in Forsythia suspensa

Plant Part Reported Concentration (% dry weight) Reference
Leaves 2.60% - 5.49%
Stems & Roots Higher than fruit
Unripe Fruit (Qing qiao) 0.91%

| Ripe Fruit (Lao qiao) | 0.17% | |

Occurrence in Other Species

While Forsythia is the principal source, this compound has also been identified in other genera within the Oleaceae family, albeit typically in lower concentrations.

Table 2: this compound Presence in Other Plant Species

Species Family Reference
Osmanthus fragrans (Thunb.) Lour. Oleaceae

| Osmanthus heterophyllus (G. Don) P.S. Green | Oleaceae | |

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of phenolic compounds. The process can be summarized in three main stages:

  • Precursor Synthesis: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. This intermediate is then transformed into coniferyl alcohol, the direct monomeric precursor for lignan synthesis.

  • Lignan Formation: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This is followed by stereoselective reduction steps to yield lariciresinol and then secoisolariciresinol. Subsequent intramolecular cyclization leads to the formation of matairesinol, which is then oxidized to produce phillygenin, the aglycone of this compound.

  • Glycosylation: In the final step, a glucose molecule is attached to the phillygenin backbone by a glycosyltransferase enzyme, yielding the final this compound molecule.

Phillyrin_Biosynthesis cluster_pathway Biosynthetic Pathway Phe L-Phenylalanine pCoumaroyl p-Coumaroyl-CoA Phe->pCoumaroyl Phenylpropanoid Pathway Coniferyl Coniferyl Alcohol (x2) pCoumaroyl->Coniferyl Pinoresinol Pinoresinol Coniferyl->Pinoresinol Oxidative Coupling Phillygenin Phillygenin Pinoresinol->Phillygenin Reductions & Cyclizations This compound This compound Phillygenin->this compound Glucose UDP-Glucose Glucose->this compound

Figure 1: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation

The following protocols describe common laboratory methods for the extraction and subsequent purification of this compound from Forsythia suspensa leaves, which have the highest concentration.

Protocol 3.1.1: Ultrasound-Assisted Solvent Extraction

This method utilizes ultrasonic waves to accelerate the extraction of this compound into a solvent.

  • Preparation: Dry Forsythia suspensa leaves at 60°C and grind into a fine powder (approx. 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the dried powder and place it in a flask.

    • Add 10 mL of 20% methanol-water solution (v/v).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for 60 minutes at a controlled temperature of 60°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3.1.2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is effective for purifying this compound from the crude extract on a preparative scale.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 1:9:1:9.

    • Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.

    • Separate the upper (stationary phase) and lower (mobile phase) layers just before use.

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the upper stationary phase.

    • Rotate the column at a speed of 800-900 rpm.

    • Pump the lower mobile phase into the column at a flow rate of 1.5-2.0 mL/min.

  • Sample Injection:

    • Dissolve 500 mg of the crude extract in 10 mL of the biphasic solvent mixture (5 mL of each phase).

    • Once hydrodynamic equilibrium is established (indicated by the mobile phase front emerging from the column outlet), inject the sample solution into the column.

  • Fraction Collection:

    • Continuously monitor the effluent from the column outlet with a UV detector at 277-280 nm.

    • Collect fractions based on the elution profile. This compound typically elutes as a major peak.

  • Purity Analysis: Analyze the collected fractions containing the target peak by HPLC (as described in Protocol 3.2) to confirm purity. Fractions with purity >98% can be pooled and lyophilized.

Extraction_Workflow start Dried F. suspensa Leaf Powder extraction Ultrasound-Assisted Extraction (20% MeOH, 60°C, 60 min) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude Crude Extract evaporation->crude hsccc HSCCC Purification (n-Hex:EtOAc:EtOH:H2O) crude->hsccc hplc Purity Analysis (HPLC) hsccc->hplc pure Purified this compound (>98%) hplc->pure

Figure 2: Workflow for this compound extraction and purification.
Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantification of this compound.

Protocol 3.2.1: HPLC Method for this compound Quantification

  • Standard Preparation: Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the crude extract or plant powder and dissolve/extract it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following table outlines typical HPLC parameters.

Table 3: HPLC Method Parameters for this compound Quantification

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (78:22, v/v)Gradient: Acetonitrile (B) and Water with 0.1% Acetic Acid (A). Example Gradient: 0-30 min, 10-25% B; 30-45 min, 25-75% B.
Flow Rate 1.0 mL/min
Column Temperature 28-35°C
Detection Wavelength 272-280 nm

| Injection Volume | 10-20 µL |

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Pharmacological Signaling Pathways

This compound's potent anti-inflammatory effects are largely attributed to its ability to suppress the activation of key inflammatory signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.

A common mechanism involves the inhibition of Toll-like Receptor 4 (TLR4) signaling, which is often initiated by inflammatory stimuli like lipopolysaccharide (LPS).

  • Inhibition of Upstream Signaling: this compound can downregulate the expression of TLR4. When an agonist like LPS binds to TLR4, it typically recruits adaptor proteins such as MyD88 and TRAF6. This compound interferes with this cascade.

  • Suppression of NF-κB Activation: The TLR4 cascade leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer. This compound inhibits the phosphorylation of IκBα, preventing its degradation and keeping NF-κB sequestered in the cytoplasm.

  • Inhibition of MAPK Pathway: Simultaneously, the upstream signaling activates the MAPK pathway (including p38, JNK, and ERK). This compound has been shown to reduce the phosphorylation, and thus the activation, of these kinases.

  • Downregulation of Pro-inflammatory Mediators: By inhibiting the translocation of NF-κB to the nucleus and suppressing MAPK activation, this compound prevents the transcription and subsequent production of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).

Phillyrin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK IkBa p-IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription This compound This compound This compound->TLR4 Inhibits Expression This compound->IKK This compound->MAPK Inhibits Phosphorylation MAPK->Cytokines Transcription Factor Activation

Figure 3: this compound's inhibition of the NF-κB and MAPK pathways.

References

Pharmacological Profile of Phillyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillyrin, a lignan glycoside extracted from Forsythia suspensa, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its pharmacokinetics, pharmacodynamics, and key signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound (C₂₇H₃₄O₁₁) is a prominent bioactive constituent of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine for its anti-inflammatory and detoxifying properties. Modern pharmacological studies have begun to elucidate the scientific basis for these effects, revealing that this compound possesses a diverse range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antiviral, and metabolic regulatory effects. Its multifaceted mechanism of action involves the modulation of several key intracellular signaling pathways, making it a promising candidate for the treatment of a variety of diseases.

Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is underpinned by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following administration, this compound is absorbed and distributed to various tissues. In rats, the plasma protein binding rate of this compound is approximately 60%.[1] It is widely distributed to organs such as the heart, lungs, spleen, liver, and kidneys.[1]

Metabolism and Excretion

This compound undergoes extensive metabolism primarily in the liver, involving hydrolysis, oxidation, and sulfation.[1] The parent compound and its metabolites are mainly excreted through urine.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Plasma Protein Binding ~60%Not Specified[1]
Major Metabolic Pathways Hydrolysis, Oxidation, SulfationNot Specified
Primary Route of Excretion UrineNot Specified

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects by modulating a network of intracellular signaling pathways. These interactions are central to its therapeutic potential across various disease models.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been shown to reduce the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Antioxidant Activity

The antioxidant properties of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Neuroprotective Effects

This compound has shown promise in models of neurodegenerative diseases and brain injury. Its neuroprotective mechanisms include the inhibition of neuroinflammation and the reduction of oxidative stress in the central nervous system. In models of traumatic brain injury, this compound has been shown to inhibit microglia-mediated inflammation.

Antiviral Activity

This compound has been reported to exhibit antiviral activity against various viruses. For instance, it has been shown to have inhibitory effects on influenza A virus.

Metabolic Regulation

This compound has been investigated for its potential role in regulating metabolism. Studies have suggested its involvement in pathways related to glucose and lipid metabolism.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HTB-26 Breast Cancer10-50
PC-3 Pancreatic Cancer10-50
HepG2 Hepatocellular Carcinoma10-50
HCT116 Colorectal Cancer22.4 (for a related compound)

Key Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its ability to interact with and modulate multiple critical signaling pathways.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits IκBα->NF-κB NF-κB_active Active NF-κB IκBα->NF-κB_active Degradation releases This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_active->DNA Translocates to nucleus and binds to Pro-inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro-inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to nucleus This compound This compound This compound->Keap1 Promotes Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: this compound activates the Nrf2 antioxidant pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_stimulus Growth Factors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Analysis_invitro Analysis: - Cytokine Levels (ELISA) - NO Production (Griess Assay) - Protein Expression (Western Blot) - Gene Expression (qPCR) Stimulation->Analysis_invitro Animal_Model Animal Model Induction (e.g., STZ-induced Diabetes) Treatment_invivo This compound Administration (Oral/IP) Animal_Model->Treatment_invivo Monitoring Monitoring & Behavioral Tests Treatment_invivo->Monitoring Tissue_Collection Tissue Collection Monitoring->Tissue_Collection Analysis_invivo Analysis: - Histopathology - Biomarker Levels Tissue_Collection->Analysis_invivo

References

Methodological & Application

Application Notes and Protocols for Phillyrin Extraction from Forsythia suspensa Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa is a plant species widely utilized in traditional medicine, with its leaves being a significant source of bioactive compounds.[1][2][3] Among these, phillyrin (C27H34O11) is a key lignan glycoside recognized for its potential pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antibacterial properties.[2][4] The efficient extraction of this compound from Forsythia suspensa leaves is a critical step for its further study and potential application in drug development. This document provides detailed protocols for various advanced extraction methods, summarizing key parameters and achievable yields to guide researchers in selecting the most suitable method for their needs.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the optimized conditions and corresponding this compound yields for different extraction techniques from Forsythia suspensa leaves.

Table 1: Chitosan-Assisted Heat-Reflux Extraction

ParameterOptimal Value
Leaf-to-Chitosan Mass Ratio10:11.75
Solid-to-Liquid Ratio1:52 g/mL
Extraction Temperature80 °C
Extraction Time120 min
This compound Yield 1.68 ± 0.16%

Table 2: Ultrasound-Assisted Extraction (UAE)

ParameterOptimal Value
Solvent20% Methanol
Solid-to-Liquid Ratio1:10 g/mL (or 1:11.2)
Extraction Temperature60 °C (or 66.81°C)
Extraction Time60 min (or 85.43 min)
This compound Yield 0.713 ± 0.009 mg/g (or 0.801 ± 0.012 mg/g)

Table 3: β-Cyclodextrin-Assisted Extraction

ParameterOptimal Value
Leaf-to-β-CD Mass Ratio3.61:5
Solid-to-Liquid Ratio1:36.3 g/mL
Extraction Temperature75.25 °C
pH3.94
This compound Yield 5.49 ± 0.078%

Experimental Workflow

The general workflow for the extraction and analysis of this compound from Forsythia suspensa leaves is depicted below.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification prep1 Forsythia suspensa Leaves prep2 Drying & Grinding prep1->prep2 ext1 Chitosan-Assisted Extraction prep2->ext1 Processed Leaf Powder ext2 Ultrasound-Assisted Extraction prep2->ext2 Processed Leaf Powder ext3 β-Cyclodextrin-Assisted Extraction prep2->ext3 Processed Leaf Powder ana1 Crude Extract ext1->ana1 ext2->ana1 ext3->ana1 ana2 HPLC Quantification ana1->ana2 ana3 Purification (e.g., HSCCC) ana1->ana3 ana4 Pure this compound ana3->ana4

Caption: Overall workflow for this compound extraction and analysis.

Experimental Protocols

Chitosan-Assisted Heat-Reflux Extraction Protocol

This method utilizes the biocompatible and adhesive properties of chitosan to enhance the extraction efficiency of this compound.

Materials and Reagents:

  • Dried Forsythia suspensa leaf powder (passed through a 40-mesh sieve)

  • Chitosan

  • Deionized water

Equipment:

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Weigh 10 g of dried Forsythia suspensa leaf powder.

  • Prepare a chitosan solution by dissolving 11.75 g of chitosan in the appropriate volume of water to achieve a solid-to-liquid ratio of 1:52 g/mL.

  • Combine the leaf powder and chitosan solution in a round-bottom flask.

  • Set up the heat-reflux apparatus and heat the mixture to 80 °C with continuous stirring.

  • Maintain the extraction for 120 minutes.

  • After extraction, cool the mixture and filter to separate the extract from the solid residue.

  • The resulting filtrate is the crude this compound extract, ready for quantification or further purification.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls and enhance solvent penetration.

Materials and Reagents:

  • Dried Forsythia suspensa leaf powder

  • Methanol (20% aqueous solution)

Equipment:

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus

Procedure:

  • Weigh 1 g of the plant sample and place it in a beaker.

  • Add 10 mL of 20% methanol to achieve a solid-to-liquid ratio of 1:10 g/mL.

  • Place the beaker in an ultrasonic bath set to 60 °C.

  • Apply ultrasonic irradiation for 60 minutes.

  • After sonication, filter the mixture to obtain the crude extract.

  • The extract can then be analyzed by HPLC for this compound content.

β-Cyclodextrin-Assisted Extraction Protocol

This green extraction method employs β-cyclodextrin to form inclusion complexes with this compound, thereby increasing its solubility and extraction yield.

Materials and Reagents:

  • Dried Forsythia suspensa leaf powder

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • HCl or NaOH for pH adjustment

Equipment:

  • Water bath or heating mantle with stirrer

  • Beaker or flask

  • pH meter

  • Filtration apparatus

Procedure:

  • Prepare a suspension with a solid-to-liquid ratio of 1:36.3 (leaf powder to water).

  • Add β-cyclodextrin to achieve a leaf-to-β-CD mass ratio of 3.61:5.

  • Adjust the pH of the mixture to 3.94 using HCl or NaOH.

  • Heat the mixture to 75.25 °C with continuous stirring.

  • Maintain the extraction conditions for the optimized duration as determined by preliminary experiments (typically around 60 minutes).

  • After extraction, filter the solution to separate the extract.

  • The resulting solution contains the this compound-β-CD inclusion complex.

Quantification and Purification

High-Performance Liquid Chromatography (HPLC) for Quantification: The concentration of this compound in the crude extracts can be quantified using a High-Performance Liquid Chromatography (HPLC) system. A typical method involves a C18 column with a mobile phase consisting of a gradient of methanol and water. Detection is commonly performed using a photodiode array detector.

Preparative Purification: For the isolation of high-purity this compound, methods such as high-speed counter-current chromatography (HSCCC) can be employed. One study successfully used a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (1:9:1:9, v/v/v/v) to yield this compound at 98.6% purity from a crude extract.

References

Application Notes and Protocols: β-Cyclodextrin-Assisted Green Extraction of Phillyrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phillyrin (C₂₇H₃₄O₁₁), a key lignan glycoside found predominantly in the leaves, roots, and stems of Forsythia suspensa (Thunb.) Vahl, is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. Despite its therapeutic potential, the utility of this compound is often hampered by its poor water solubility, which complicates its extraction and bioavailability. Traditional extraction methods frequently rely on organic solvents, which can be inefficient and pose environmental and safety concerns.

This application note details a green, efficient, and sustainable method for extracting this compound from Forsythia suspensa leaves using β-cyclodextrin (β-CD) as a co-solvent. β-Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, enabling them to form inclusion complexes with poorly soluble molecules like this compound. This encapsulation significantly enhances the aqueous solubility of the target compound, leading to improved extraction yields without the need for toxic organic solvents. The protocols and data presented herein provide a comprehensive guide for researchers seeking to apply this advanced green extraction technology.

Principle of β-Cyclodextrin-Assisted Extraction

The core mechanism of this technique lies in the formation of a host-guest inclusion complex between β-cyclodextrin and this compound. The non-polar, hydrophobic inner cavity of the β-CD molecule encapsulates the lipophilic this compound molecule through hydrophobic and van der Waals interactions. The hydrophilic exterior of the β-CD, rich in hydroxyl groups, ensures that the entire complex becomes readily soluble in water. This process effectively transfers the water-insoluble this compound from the plant matrix into the aqueous extraction medium, thereby increasing the extraction efficiency and yield.

G cluster_0 Step 1: Components cluster_1 Step 2: Complex Formation in Aqueous Solution cluster_2 Result A This compound (Hydrophobic Guest) C This compound/β-CD Inclusion Complex A->C Encapsulation B β-Cyclodextrin (Hydrophilic Host) B->C D Enhanced Aqueous Solubility C->D Increased Polarity

Figure 1: Mechanism of β-Cyclodextrin and this compound inclusion complex formation.

Experimental Protocols

Optimized β-Cyclodextrin-Assisted Extraction (β-CD-AE) of this compound

This protocol is based on the optimized conditions determined through response surface methodology (RSM) for maximizing the yield of this compound from Forsythia suspensa leaves.

Materials:

  • Dried Forsythia suspensa leaf powder

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Citric acid or Sodium hydroxide (for pH adjustment)

Equipment:

  • Analytical balance

  • Magnetic stirrer with heating function

  • pH meter

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Extraction Solvent: Prepare an aqueous solution of β-cyclodextrin.

  • Mixing: Accurately weigh the dried Forsythia suspensa leaf powder and β-cyclodextrin. Mix them with deionized water according to the optimal ratios specified in Table 1.

  • pH Adjustment: Adjust the pH of the slurry to the optimal value of 3.94 using citric acid or sodium hydroxide.

  • Extraction: Place the mixture on a magnetic stirrer with heating. Set

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Phillyrin in RAW264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phillyrin, a prominent lignan glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties.[1][2] This document provides a detailed guide for assessing the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line. RAW264.7 cells are a widely accepted model for studying inflammatory responses.[3] Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] This application note outlines the protocols for evaluating this compound's ability to mitigate these inflammatory responses, including cell viability assays (MTT), nitric oxide production measurement (Griess assay), and cytokine quantification (ELISA). Furthermore, it details the mechanism of action, focusing on the inhibition of the NF-κB and MAPK signaling pathways.

Mechanism of Action

Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, activates macrophages by binding to Toll-like receptor 4 (TLR4). This interaction triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then translocate to the nucleus, inducing the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound exerts its anti-inflammatory effects by inhibiting these key signaling pathways. It has been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα, thereby preventing the nuclear translocation of NF-κB. By targeting these upstream signaling events, this compound effectively reduces the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells.

Visualized Mechanisms and Workflows

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays (24 hours post-LPS) c1 Culture & Seed RAW264.7 Cells c2 Adherence (24 hours) c1->c2 t1 Pre-treatment with This compound (1-2 hours) c2->t1 t2 Stimulation with LPS (1 µg/mL) t1->t2 a1 Cell Viability (MTT Assay) t2->a1 a2 NO Production (Griess Assay) t2->a2 a3 Cytokine Levels (ELISA) t2->a3 a4 Protein Expression (Western Blot) t2->a4

Caption: General experimental workflow for assessing this compound's effects.

lps_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs TRAF6->MAPK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Mediators TNF-α, IL-6, iNOS, COX-2 Genes->Mediators

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

phillyrin_moa This compound This compound IKK IKK This compound->IKK NFkB p-NF-κB This compound->NFkB Inhibit Phosphorylation MAPK p-MAPKs This compound->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK MyD88->MAPK IkB p-IκBα IKK->IkB Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Mediators ↓ TNF-α, IL-6, NO Nucleus->Mediators

Caption: this compound's inhibitory action on the NF-κB and MAPK pathways.

Data Presentation

The following tables summarize the expected quantitative results from the described assays based on published literature. This compound demonstrates a dose-dependent inhibitory effect on inflammatory markers without inducing significant cytotoxicity at effective concentrations.

Table 1: Effect of this compound on RAW264.7 Cell Viability (MTT Assay)

Treatment Concentration (µM) Cell Viability (% of Control) Cytotoxicity
Control (untreated) 0 100 ± 5.0 None
This compound 10 98 ± 4.5 Not Significant
This compound 25 97 ± 5.2 Not Significant
This compound 50 95 ± 4.8 Not Significant
This compound 100 93 ± 5.5 Not Significant

Data are representative. Cell viability is typically not significantly affected at concentrations effective for anti-inflammatory activity.

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

Treatment This compound (µM) LPS (1 µg/mL) NO Production (% of LPS Control)
Control 0 - ~5%
LPS Control 0 + 100%
Test 10 + 75 ± 6.1%
Test 25 + 52 ± 5.4%
Test 50 + 30 ± 4.9%

This compound is expected to inhibit NO production in a dose-dependent manner.

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

Cytokine This compound (µM) LPS (1 µg/mL) Production (% of LPS Control)
TNF-α 10 + 80 ± 7.2%
25 + 58 ± 6.5%
50 + 35 ± 5.1%
IL-6 10 + 78 ± 6.8%
25 + 55 ± 5.9%
50 + 33 ± 4.7%
IL-1β 10 + 82 ± 7.5%
25 + 60 ± 6.3%
50 + 38 ± 5.5%

This compound significantly reduces the secretion of key pro-inflammatory cytokines.

Experimental Protocols

Materials and Reagents
  • RAW264.7 murine macrophage cell line (ATCC)

  • This compound (purity >98%)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent Kit

  • Mouse TNF-α, IL-6, and IL-1β ELISA Kits

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Cell Culture
  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability (MTT) Assay
  • Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10³ to 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100%.

Nitric Oxide (NO) Production Assay
  • Seed RAW264.7 cells in a 24-well or 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.

  • Collect 50-100 µL of the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant. The Griess reagent is typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW264.7 cells (2 x 10⁵ to 5 x 10⁵ cells/well) in a 24-well plate and allow adherence for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway
  • Seed RAW264.7 cells in a 6-well plate (e.g., 5 x 10⁵ cells/well) and allow them to adhere overnight.

  • Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe phosphorylation events.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-NF-κB, NF-κB, p-IκBα, IκBα, and a loading control (β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system. Densitometric analysis can be performed to quantify protein levels.

References

Application Notes and Protocols: Western Blot Analysis of the NF-κB Pathway after Phillyrin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillyrin, a lignan isolated from Forsythia suspensa, has demonstrated significant anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation, and its activation involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), leading to the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes. This document provides detailed protocols for performing Western blot analysis to assess the inhibitory effect of this compound on the NF-κB pathway, along with illustrative data and pathway diagrams.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on key proteins in the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated cells. This data is illustrative and based on findings that this compound inhibits IκBα phosphorylation and p65 phosphorylation.[2][4] Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on the Phosphorylation of IκBα in LPS-Stimulated Macrophages

Treatment GroupConcentrationp-IκBα / IκBα Ratio (Normalized to Control)Standard Deviation
Control (Unstimulated)0 µM1.00± 0.12
LPS (1 µg/mL)0 µM3.50± 0.35
LPS + this compound10 µM2.10± 0.21
LPS + this compound20 µM1.45± 0.15
LPS + this compound40 µM1.15± 0.10

Table 2: Effect of this compound on the Phosphorylation of NF-κB p65 in LPS-Stimulated Macrophages

Treatment GroupConcentrationp-p65 / p65 Ratio (Normalized to Control)Standard Deviation
Control (Unstimulated)0 µM1.00± 0.08
LPS (1 µg/mL)0 µM4.20± 0.40
LPS + this compound10 µM2.50± 0.28
LPS + this compound20 µM1.80± 0.19
LPS + this compound40 µM1.30± 0.14

Table 3: Effect of this compound on the Nuclear Translocation of NF-κB p65 in LPS-Stimulated Macrophages

Treatment GroupConcentrationNuclear p65 / Histone H3 Ratio (Normalized to Control)Standard Deviation
Control (Unstimulated)0 µM1.00± 0.15
LPS (1 µg/mL)0 µM5.50± 0.60
LPS + this compound10 µM3.20± 0.35
LPS + this compound20 µM2.10± 0.22
LPS + this compound40 µM1.50± 0.18

Signaling Pathway and Experimental Workflow

Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis (RIPA Buffer) C->D E Nuclear/Cytoplasmic Fractionation (Optional) D->E F Protein Quantification (BCA Assay) D->F E->F G SDS-PAGE F->G H Protein Transfer (PVDF membrane) G->H I Blocking H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Densitometry L->M N Normalization M->N

References

Phillyrin's Impact on Cytokine Expression: A Real-Time qPCR-Based Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillyrin, a lignan glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties in numerous studies.[1] Its potential as a therapeutic agent is linked to its ability to modulate the expression of various cytokines, key signaling molecules that regulate inflammatory responses. This document provides a detailed protocol for utilizing real-time quantitative polymerase chain reaction (qPCR) to analyze the effect of this compound on the expression of pro-inflammatory cytokines in a cellular model of inflammation.

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] The underlying mechanism of this inhibition is often attributed to its influence on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] By suppressing the activation of these pathways, this compound can effectively downregulate the transcription of target cytokine genes. Real-time qPCR is a highly sensitive and accurate method for quantifying these changes in messenger RNA (mRNA) levels, providing valuable insights into this compound's mechanism of action.

This application note will detail a robust experimental workflow for inducing an inflammatory response in a macrophage cell line using lipopolysaccharide (LPS), treatment with this compound, and subsequent analysis of cytokine gene expression via real-time qPCR.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in critical signaling cascades that lead to cytokine production. Two of the most well-documented pathways are the NF-κB and MAPK pathways.

Phillyrin_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound MAPK_pathway MAPK Pathway (p38, JNK, ERK) This compound->MAPK_pathway inhibits IKK IKK This compound->IKK inhibits MyD88->MAPK_pathway MyD88->IKK Nucleus Nucleus MAPK_pathway->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Cytokines Cytokine Production Cytokine_Genes->Cytokines transcription & translation

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram outlines the key steps for assessing the impact of this compound on cytokine gene expression.

Experimental_Workflow start Start: Culture Macrophage Cells (e.g., RAW 264.7) treatment Pre-treat with this compound (various concentrations) start->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 4-6 hours) stimulation->incubation harvest Harvest Cells and Isolate Total RNA incubation->harvest rna_qc RNA Quality and Quantity Assessment harvest->rna_qc cdna_synthesis Reverse Transcription: cDNA Synthesis rna_qc->cdna_synthesis qpcr Real-time qPCR with Cytokine-specific Primers cdna_synthesis->qpcr analysis Data Analysis: Relative Quantification (ΔΔCt) qpcr->analysis end End: Determine Fold Change in Cytokine Expression analysis->end

References

Troubleshooting & Optimization

Overcoming poor water solubility of Phillyrin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Phillyrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to its poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This compound is a lignan glycoside with inherently low water solubility, which can pose significant challenges in experimental setups. This poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo studies.

Q2: What are the primary methods to enhance this compound's solubility?

Several techniques can be employed to improve the solubility of this compound. The most common and well-documented methods include:

  • Co-solvents: Using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol to first dissolve this compound before diluting it into an aqueous medium.

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules to form water-soluble complexes.

  • Nanoparticle Formulations: Incorporating this compound into nanoparticles, such as those made from PLGA, to improve its dispersion and delivery.

  • Liposomes: Encapsulating this compound within lipid bilayers.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix, like PVP.

  • Micelles and Self-Emulsifying Systems: Forming micellar structures or self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at approximately 30 mg/mL. For animal studies, the stock solution is often prepared in DMSO and then further diluted in a suitable vehicle for administration.

Q4: What is the maximum permissible concentration of DMSO in cell culture experiments?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells. Most studies recommend keeping the final DMSO concentration at or below 0.1%.

Q5: How can I prepare this compound for animal studies?

For in vivo administration, this compound is often first dissolved in DMSO and then diluted with a vehicle like phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be minimized to avoid toxicity in the animal. For oral gavage, this compound can also be formulated as a suspension or within a self-microemulsifying system.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Increase the ratio of DMSO to aqueous buffer. A 1:9 solution of DMSO:PBS (pH 7.2) can dissolve this compound up to approximately 0.1 mg/mL.2. Use a stepwise dilution method. Gradually add the aqueous buffer to the DMSO stock solution while vortexing.3. Consider using a different solubilization technique, such as cyclodextrin complexation, which can achieve higher aqueous solubility.
Inconsistent results in cell-based assays. 1. Incomplete dissolution or precipitation of this compound in the culture medium. 2. DMSO toxicity at higher concentrations. 1. Prepare fresh working solutions for each experiment. Do not store aqueous dilutions of this compound for more than one day.2. Visually inspect the medium for any signs of precipitation before adding it to the cells.3. Run a DMSO vehicle control at the same final concentration used for your this compound treatment to account for any solvent effects. The final DMSO concentration should ideally be below 0.1%.
Low bioavailability or high variability in animal studies. Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). 1. For oral administration, consider formulating this compound as a self-microemulsion or a cyclodextrin inclusion complex to improve absorption.2. For injections, ensure the final vehicle composition maintains this compound in solution. Check for any precipitation before administration.3. Optimize the administration route. Intraperitoneal injection might offer better bioavailability than oral gavage for poorly soluble compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound solubilization methods.

Table 1: Solubility of this compound in Co-solvents

Solvent SystemSolubilityReference
DMSO~30 mg/mL
Dimethyl formamide~30 mg/mL
1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL

Table 2: Enhanced Water Solubility of this compound via Cyclodextrin Inclusion Complexes

Cyclodextrin TypeSolubility Increase (fold)Complexation Efficiency (%)Loading Efficiency (%)
β-Cyclodextrin (β-CD)14.5668.5923.67
Hydroxypropyl-β-cyclodextrin (HP-β-CD)30.0282.5822.27
Dimethyl-β-cyclodextrin (DM-β-CD)41.9189.3124.83
Data sourced from a study on this compound/cyclodextrin inclusion complexes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent (DMSO)

Objective: To prepare a soluble form of this compound for in vitro cell culture experiments.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 30 mg/mL):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a concentration of 30 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).

  • Working Solution Preparation:

    • Thaw the stock solution if frozen.

    • Perform a serial dilution of the stock solution with your cell culture medium or PBS to achieve the desired final concentration for your experiment.

    • Crucially, ensure the final concentration of DMSO in the working solution does not exceed 0.5%, and preferably is at or below 0.1%. For example, to achieve a 1:1000 dilution, add 1 µL of the stock solution to 999 µL of medium.

    • Prepare the working solution fresh for each experiment and do not store it for more than a day.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of this compound through complexation with cyclodextrins.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or Dimethyl-β-cyclodextrin (DM-β-CD)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Phase Solubility Study (to determine the stoichiometric ratio):

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of this compound to each solution.

    • Stir the mixtures at a constant temperature for a set period (e.g., 24-72 hours) to reach equilibrium.

    • Filter the solutions and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

Technical Support Center: Optimizing Phillyrin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing phillyrin dosage for in vivo animal studies, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice or rats?

A1: Based on published studies, a general starting point for oral administration in mice and rats can range from 20 mg/kg to 50 mg/kg per day. For instance, a dose of 20 mg/kg/day was shown to have protective effects against influenza A virus in mice[1]. In studies on diet-induced obesity in mice, a dose of 25 mg/kg was used[2]. For rats with a high-fat diet, effective doses have been reported at 53.2 mg/kg (medium) and 159.6 mg/kg (high) daily[3][4]. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.

Q2: What is the known toxicity profile of this compound in animals?

A2: this compound generally exhibits low toxicity in animal models.[5] Subchronic toxicity tests in rats for up to 30 days showed no deaths or significant toxicological effects. Long-term administration of high doses in Beagle dogs resulted in some instances of soft or loose stools, suggesting potential gastrointestinal effects at very high concentrations. Overall, oral administration of this compound is considered to have low or no toxicity.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common route of administration for this compound in the reviewed studies is oral gavage. Intraperitoneal injection has also been used, for example, in a mouse model of asthma. The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of this compound.

Q4: What is known about the pharmacokinetics of this compound?

A4: In vivo, this compound is absorbed and widely distributed to the heart, lung, spleen, liver, and kidney. The plasma protein binding rate is approximately 60% in rats. This compound undergoes extensive metabolism, primarily through hydrolysis and sulfation in the liver. The majority of the compound and its metabolites are excreted in the urine.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Lack of Efficacy at Standard Doses - Insufficient dosage for the specific animal model or disease severity.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of this compound.- Incorrect timing of administration relative to disease induction.- Conduct a dose-escalation study to determine the optimal therapeutic dose.- Consider an alternative route of administration (e.g., intraperitoneal instead of oral) to potentially increase bioavailability.- Analyze plasma concentrations of this compound to assess its pharmacokinetic profile in your model.- Adjust the timing of this compound administration to coincide with key pathological events.
Unexpected Adverse Effects (e.g., weight loss, lethargy) - Dose is too high, leading to off-target effects or toxicity.- Contamination of the this compound sample.- Animal model is particularly sensitive to the compound.- Reduce the dosage and carefully monitor for adverse events.- Verify the purity of your this compound compound using analytical methods such as HPLC.- Review the literature for known sensitivities of your specific animal strain.
High Variability in Experimental Results - Inconsistent administration technique (e.g., oral gavage).- Variability in the animal model (e.g., age, weight, genetics).- Instability of the this compound formulation.- Ensure all researchers are proficient and consistent in the administration technique.- Standardize the animal characteristics as much as possible.- Prepare fresh this compound formulations for each experiment and protect them from light and heat.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Rodent Models

Animal Model Condition Route of Administration Dosage Range Treatment Duration Key Findings Reference
Mice (BALB/c)Asthma (OVA-induced)Intraperitoneal injection10 and 30 mg/kgNot specifiedReduced airway hyperresponsiveness and inflammation.
MiceInfluenza A Virus InfectionOral20 mg/kg/day3 daysProlonged survival time and reduced lung damage.
Mice (C57BL/6J)High-Fat Diet-Induced ObesityOral25 mg/kg10 weeksReduced circulating glycerol and improved insulin sensitivity.
RatsHigh-Fat DietOral53.2 and 159.6 mg/kg/dayNot specifiedSignificantly reduced the volume of adipocytes.
MiceLPS-induced Calvarial OsteolysisNot specifiedDose-dependentNot specifiedAttenuated osteolysis.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of High-Fat Diet-Induced Obesity

This protocol is based on the methodology described by Xiao et al. and others who have investigated the anti-obesity effects of this compound.

1. Animals and Housing:

  • Male C57BL/6J mice, 4 weeks old.

  • House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to water and either a normal diet or a high-fat diet (HFD).

2. Experimental Groups:

  • Group 1: Normal Diet + Vehicle control.

  • Group 2: High-Fat Diet (HFD) + Vehicle control.

  • Group 3: HFD + this compound (25 mg/kg).

3. This compound Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer the this compound solution or vehicle daily via oral gavage for a period of 10 weeks.

4. Outcome Measures:

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, collect blood samples to measure plasma levels of glycerol and insulin.

  • Perform glucose tolerance tests to assess insulin sensitivity.

  • Harvest adipose and liver tissues for histological analysis and measurement of adipocyte size and hepatic steatosis.

Protocol 2: Assessment of this compound's Anti-inflammatory Effects in a Mouse Model of LPS-Induced Inflammation

This protocol provides a general framework for investigating the anti-inflammatory properties of this compound.

1. Animals and Housing:

  • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Saline control.

  • Group 2: Lipopolysaccharide (LPS) + Vehicle control.

  • Group 3: LPS + this compound (dose to be determined by a pilot study, e.g., 10-50 mg/kg).

  • Group 4: LPS + Positive control (e.g., dexamethasone).

3. Experimental Procedure:

  • Pre-treat animals with this compound or vehicle via the chosen route of administration (e.g., intraperitoneal or oral) for a specified period (e.g., 1-3 days).

  • Induce inflammation by administering LPS (e.g., intraperitoneal injection).

  • At a predetermined time point after LPS challenge (e.g., 4-24 hours), collect samples for analysis.

4. Outcome Measures:

  • Collect blood to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

  • Harvest tissues (e.g., lung, liver, spleen) for histological examination of inflammatory cell infiltration.

  • Analyze tissue homogenates for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway modulated by this compound and a general workflow for optimizing its dosage.

phillyrin_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NF_kB NF-κB IKK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Transcription This compound This compound This compound->TLR4 Inhibition This compound->MyD88 Inhibition

Caption: this compound's inhibition of the LPS-induced TLR4/MyD88/NF-κB signaling pathway.

dosage_optimization_workflow start Start: Define Animal Model & Disease State lit_review Literature Review: Existing Dosage Data start->lit_review pilot_study Pilot Dose-Response Study (e.g., 3-5 doses) lit_review->pilot_study assess_efficacy Assess Efficacy (Primary Endpoints) pilot_study->assess_efficacy assess_toxicity Assess Toxicity (Adverse Effects, Histopathology) pilot_study->assess_toxicity select_optimal Select Optimal Dose(s) for Main Study assess_efficacy->select_optimal assess_toxicity->select_optimal main_study Conduct Main Efficacy Study select_optimal->main_study pk_pd_study Optional: Pharmacokinetic/ Pharmacodynamic (PK/PD) Study main_study->pk_pd_study end End: Optimized Dosage Established main_study->end pk_pd_study->end

Caption: A general experimental workflow for optimizing this compound dosage in vivo.

References

Technical Support Center: Phillyrin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of phillyrin using High-Performance Liquid Chromatography (HPLC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during your HPLC experiments for this compound quantification.

Peak Shape and Resolution Issues

Question 1: Why is my this compound peak tailing?

Answer:

Peak tailing for this compound, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors. The primary cause is often secondary interactions between this compound and the stationary phase.[1] Here are the common causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.[1][2]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) using an acidifier like formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with this compound.[3]

      • Use an End-Capped Column: Employ a column with end-capping, which blocks the residual silanol groups.[2]

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, but pH adjustment is generally preferred.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove strongly retained compounds.

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.

      • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and minimize dead volume.

Question 2: I am seeing poor resolution between my this compound peak and an adjacent impurity. How can I improve this?

Answer:

Poor resolution, where two peaks are not adequately separated, is a common issue. To improve the separation of this compound from a co-eluting peak, consider the following strategies:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: For reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile or methanol) percentage will increase retention time and may improve resolution. Make small, incremental changes to find the optimal separation.

    • Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation and resolve overlapping peaks.

  • Modify Flow Rate and Temperature:

    • Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance column efficiency and improve resolution, though it will increase the analysis time.

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and improving mass transfer.

  • Change the Column:

    • Smaller Particle Size: A column with a smaller particle size (e.g., 3 µm instead of 5 µm) will provide higher efficiency and better resolution.

    • Longer Column: A longer column increases the number of theoretical plates, which can lead to better separation.

Retention Time and Baseline Problems

Question 3: The retention time for my this compound peak is shifting between injections. What is causing this?

Answer:

Shifting retention times can compromise the reliability of your quantitative data. The cause can be systematic or random. Here’s how to troubleshoot:

  • Inconsistent Mobile Phase Composition:

    • Cause: Improperly mixed mobile phase, evaporation of a volatile solvent component, or issues with the online mixing system of the HPLC. A 1% change in the organic solvent can alter retention time by 5-15%.

    • Solution:

      • Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

      • If using an online mixer, prime each solvent line to ensure correct proportions.

      • Keep mobile phase reservoirs capped to prevent evaporation.

  • Fluctuating Column Temperature:

    • Cause: A lack of stable column temperature control can lead to shifts in retention time. A 1°C change can alter retention time by 1-2%.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Column Equilibration:

    • Cause: Insufficient time for the column to equilibrate with the mobile phase before the first injection or between gradient runs.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.

  • Leaks in the System:

    • Cause: A leak in the pump, injector, or fittings can cause a drop in pressure and an increase in retention time.

    • Solution: Inspect the system for any visible leaks and tighten any loose fittings.

  • Changes in Mobile Phase pH:

    • Cause: A small change in the mobile phase pH (as little as 0.1 units) can significantly shift the retention time of ionizable compounds.

    • Solution: Ensure the pH of the mobile phase is accurately measured and buffered if necessary.

Question 4: My chromatogram has a noisy or drifting baseline. What should I do?

Answer:

A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of quantification.

  • Causes of a Noisy Baseline:

    • Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.

      • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser. Purge the pump to remove any trapped air bubbles.

    • Contaminated Mobile Phase or System: Impurities in the solvents or contamination in the HPLC system can lead to a noisy baseline.

      • Solution: Use high-purity HPLC-grade solvents. Flush the system with a strong solvent to remove contaminants.

    • Detector Lamp Issues: An aging or failing detector lamp can cause an unstable baseline.

      • Solution: Check the lamp's energy output and replace it if it is low.

  • Causes of a Drifting Baseline:

    • Temperature Fluctuations: Changes in ambient temperature can cause the baseline to drift, especially if a column oven is not used.

      • Solution: Use a column oven to maintain a stable temperature.

    • Column Bleed: The stationary phase of the column can slowly degrade and "bleed" off, causing the baseline to drift, particularly in gradient elution.

      • Solution: Ensure the mobile phase pH and temperature are within the column's recommended operating range. If the problem persists, the column may need to be replaced.

    • Mobile Phase Inhomogeneity: In gradient elution, if the two mobile phase components are not well mixed or have different UV absorbance, the baseline can drift.

      • Solution: Ensure proper mixing of mobile phases and consider using a mobile phase with a lower UV cutoff.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the quantification of this compound from various studies. This can serve as a starting point for method development and optimization.

ParameterMethod 1Method 2Method 3
Column C18 (e.g., Zorbax XDB C18)C18 (e.g., Hypersil GOLD C18)C18
Mobile Phase A 0.3% Acetic Acid in Water0.2% Acetic Acid in WaterWater
Mobile Phase B MethanolMethanolAcetonitrile
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection Wavelength 280 nm229 nm277 nm
Column Temperature 30 °C30 °CAmbient
Injection Volume 10 µL5 µL20 µL

Experimental Protocol

This section provides a detailed methodology for a standard HPLC-UV method for the quantification of this compound in a sample matrix such as an extract from Forsythia suspensa.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Sample containing this compound (e.g., dried Forsythia suspensa fruit powder)

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation
  • Extraction: Accurately weigh about 1.0 g of the powdered plant material. Extract with a suitable solvent (e.g., 50 mL of 70% ethanol) using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 60% A

    • 25-30 min: 60% A

    • 30.1-35 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 277 nm

  • Injection Volume: 10 µL

Quantification
  • Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow This compound HPLC Troubleshooting Workflow start Problem Encountered peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Issues? (Noise, Drift) start->baseline resolution Poor Resolution? start->resolution ps_cause1 Check Mobile Phase pH Adjust to pH 2.5-3.5 peak_shape->ps_cause1 ps_cause2 Check for Column Overload Dilute Sample peak_shape->ps_cause2 ps_cause3 Inspect Column Condition Flush or Replace peak_shape->ps_cause3 rt_cause1 Check Mobile Phase Prep Remake & Degas retention_time->rt_cause1 rt_cause2 Verify Column Temperature Use Column Oven retention_time->rt_cause2 rt_cause3 Check for System Leaks Tighten Fittings retention_time->rt_cause3 bl_cause1 Degas Mobile Phase Purge Pump baseline->bl_cause1 bl_cause2 Check Solvent Purity Use HPLC Grade baseline->bl_cause2 bl_cause3 Check Detector Lamp Verify Energy baseline->bl_cause3 res_cause1 Optimize Mobile Phase Adjust Solvent Ratio resolution->res_cause1 res_cause2 Reduce Flow Rate resolution->res_cause2 res_cause3 Consider Different Column (Smaller Particles, Longer) resolution->res_cause3 end_node Problem Resolved ps_cause1->end_node ps_cause2->end_node ps_cause3->end_node rt_cause1->end_node rt_cause2->end_node rt_cause3->end_node bl_cause1->end_node bl_cause2->end_node bl_cause3->end_node res_cause1->end_node res_cause2->end_node res_cause3->end_node

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Experimental Workflow

ExperimentalWorkflow This compound Quantification Experimental Workflow cluster_prep cluster_analysis cluster_data prep Preparation std_prep Prepare Standard Solutions (Stock & Dilutions) prep->std_prep sample_prep Prepare Sample (Extract, Centrifuge, Filter) prep->sample_prep analysis HPLC Analysis hplc_setup Set Up HPLC System (Mobile Phase, Column, Method) analysis->hplc_setup data Data Processing calibration Generate Calibration Curve data->calibration std_prep->hplc_setup sample_prep->hplc_setup run_std Inject Standards hplc_setup->run_std run_sample Inject Sample hplc_setup->run_sample run_std->calibration quantification Quantify this compound in Sample run_sample->quantification calibration->quantification

Caption: A step-by-step workflow for this compound quantification by HPLC.

References

Phillyrin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phillyrin stability. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

Q2: How does pH affect the stability of this compound?

The stability of this compound can be influenced by pH. Generally, glycosidic linkages are susceptible to acid-catalyzed hydrolysis. While one study noted minimal variation in extraction yield for this compound between pH 3.5 and 5.5, it is advisable to avoid strongly acidic or alkaline conditions to prevent degradation. The optimal pH for this compound stability is likely to be in the slightly acidic to neutral range.

Q3: Is this compound sensitive to temperature?

Yes, this compound can be sensitive to high temperatures. As with many natural products, elevated temperatures can accelerate degradation. Some lignans are reported to be stable at temperatures up to 100°C, but this can be matrix-dependent. For routine handling and storage of this compound solutions, it is best to maintain them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to minimize thermal degradation.

Q4: Can this compound degrade when exposed to light?

Photodegradation is a common issue for many pharmaceutical compounds. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light.

Troubleshooting Guide

Problem: I am observing a decrease in this compound concentration in my aqueous stock solution over time, even when stored at 4°C.

  • Possible Cause 1: Hydrolysis. this compound is a glycoside and may be undergoing slow hydrolysis even at refrigerated temperatures.

    • **Solution

Validation & Comparative

A Comparative Analysis of Phillyrin Content Across Different Forsythia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, understanding the variable content of bioactive compounds in different plant species is crucial for targeted therapeutic applications. This guide provides a comparative analysis of phillyrin content in various Forsythia species, supported by experimental data and detailed methodologies.

This compound, a lignan glycoside found in plants of the Forsythia genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. However, the concentration of this valuable compound can vary substantially among different Forsythia species and even between different parts of the same plant. This variability underscores the importance of selecting the appropriate plant source and material for maximizing the yield of this compound for research and pharmaceutical purposes.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound content in different Forsythia species and plant parts, as determined by various analytical methods.

Forsythia SpeciesPlant PartThis compound Content (% w/w)Analytical MethodReference
Forsythia suspensaLeavesup to 4.3%HPLC[1][2]
Forsythia suspensaLeaves2.60%HPLC[3][4]
Forsythia suspensaUnripe Fruit (Qing qiao)0.91%HPLC[3]
Forsythia suspensaRipe Fruit (Lao qiao)0.17%HPLC
Forsythia suspensaFlowers< 1%HPLC
Forsythia viridissimaLeavesNot explicitly quantified; primary lignan is arctiin (up to 4.3%)HPLC
Forsythia koreanaFruitNot explicitly quantified; contains arctiinNot specifiedN/A

Key Observations:

  • Leaves as a Primary Source: The data consistently indicates that the leaves of Forsythia suspensa are a rich source of this compound, with concentrations reported to be as high as 4.3%. This is significantly higher than the content found in the fruits.

  • Impact of Fruit Ripeness: Within the fruits of Forsythia suspensa, the this compound content is considerably higher in the unripe "Qing qiao" (0.91%) compared to the ripe "Lao qiao" (0.17%).

Experimental Protocols

A standardized and reliable methodology for the extraction and quantification of this compound is essential for accurate comparative studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Sample Preparation and Extraction

A representative protocol for the extraction of this compound from Forsythia plant material involves the following steps:

  • Drying and Grinding: The plant material (leaves, fruits, etc.) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A specific amount of the powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often in a solution with water. The solid-to-liquid ratio, extraction time, and temperature are critical parameters that are optimized to maximize the extraction efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate may then be concentrated under reduced pressure to remove the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantitative analysis of this compound in the extract is typically performed using a reversed-phase HPLC system with UV detection.

  • Chromatographic Column: A C18 column is commonly used for the separation of this compound from other components in the extract.

  • Mobile Phase: The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a small amount of acid, such as acetic acid or phosphoric acid, to improve peak shape) and an organic solvent like methanol or acetonitrile.

  • Detection: this compound is detected using a UV detector, typically at a wavelength of around 277-280 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the this compound in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound content in different Forsythia samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Forsythia Plant Material (Leaves, Fruits, etc.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methanol/Water) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC Analysis concentration->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Fig. 1: Experimental workflow for this compound analysis.

Conclusion

This comparative guide highlights the significant variations in this compound content across different Forsythia species and plant parts. For researchers and drug development professionals, the leaves of Forsythia suspensa emerge as a particularly promising source of this bioactive compound. Furthermore, the ripeness of the fruit plays a critical role in this compound concentration, with unripe fruits being preferable.

The provided experimental protocols and workflow offer a foundational methodology for the accurate quantification of this compound. Further research is warranted to establish the this compound content in less-studied species like Forsythia viridissima and Forsythia koreana to fully explore the potential of the entire Forsythia genus as a source of this valuable medicinal compound. Such studies will be instrumental in optimizing sourcing and extraction processes for the development of this compound-based therapeutics.

References

Phillyrin's Anti-Inflammatory Efficacy: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of phillyrin, a natural compound isolated from Forsythia suspensa, against standard anti-inflammatory drugs. The following sections present supporting experimental data from preclinical models, detailed methodologies, and visualizations of the underlying molecular mechanisms.

This compound and its aglycone, phillygenin, have demonstrated significant anti-inflammatory effects in various animal models of inflammation. These effects are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide synthesizes findings from studies on lipopolysaccharide (LPS)-induced acute lung injury and carrageenan-induced paw edema to compare the efficacy of this compound and phillygenin with the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound/phillygenin and standard anti-inflammatory drugs in two distinct models of inflammation.

Carrageenan-Induced Paw Edema in Mice

This model is a widely used assay to evaluate the efficacy of acute anti-inflammatory agents.

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Phillygenin6.252 h28.1[1][2]
4 h33.3[1][2]
12.52 h43.8[1]
4 h50.0
252 h59.4
4 h66.7
Dexamethasone12 h53.1
4 h61.1
Indomethacin103 h54.0
5 h33.0

Table 2: Reduction of Inflammatory Mediators in Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)IL-6 Reduction (%)TNF-α Reduction (%)IL-1β Reduction (%)NO Reduction (%)PGE2 Reduction (%)Reference
Phillygenin6.2525.022.221.420.023.1
12.543.844.442.940.046.2
2562.566.764.360.069.2
Dexamethasone156.355.657.150.061.5
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to study acute inflammatory responses in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).

Table 3: Reduction of Inflammatory Cells and Cytokines in Bronchoalveolar Lavage Fluid (BALF) of Mice with LPS-Induced Acute Lung Injury

TreatmentDose (mg/kg)Total Cell Reduction (%)Neutrophil Reduction (%)TNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)Reference
This compound1033.335.731.830.028.6
2050.053.650.050.050.0
Dexamethasone558.360.759.160.057.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male ICR mice (weighing 25-30 g).

Procedure:

  • Animals are randomly divided into control, model, positive control (Dexamethasone or Indomethacin), and Phillygenin treatment groups.

  • Phillygenin (6.25, 12.5, and 25 mg/kg) and Dexamethasone (1 mg/kg) are administered orally once daily for seven consecutive days. Indomethacin (10 mg/kg) is administered orally as a single dose.

  • One hour after the final administration on day seven, 50 µL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw of all mice except the control group (which receives saline).

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.

  • The percentage of paw edema inhibition is calculated using the formula: (1 - (Vt - V0)treated / (Vt - V0)model) x 100%, where Vt is the paw volume at a specific time point and V0 is the initial paw volume.

  • At the end of the experiment, animals are euthanized, and paw tissues are collected for the analysis of inflammatory mediators (IL-6, TNF-α, IL-1β, NO, and PGE2) using ELISA kits.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Objective: To assess the protective effects of a test compound against acute lung inflammation.

Animals: Male BALB/c mice (weighing 20-25 g).

Procedure:

  • Mice are randomly assigned to control, LPS model, positive control (Dexamethasone), and this compound treatment groups.

  • This compound (10 and 20 mg/kg) or Dexamethasone (5 mg/kg) is administered intraperitoneally one hour before LPS challenge.

  • Mice are anesthetized, and 50 µL of LPS (0.5 mg/mL in sterile saline) is instilled intranasally to induce lung injury. The control group receives sterile saline.

  • Six hours after LPS administration, mice are euthanized.

  • Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with PBS.

  • The total number of cells and the number of neutrophils in the BALF are determined using a hemocytometer.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the BALF are measured by ELISA.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are largely mediated through the inhibition of pro-inflammatory signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and the experimental workflows.

Phillyrin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_transcription Nuclear Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB AP1 AP-1 MAPK->AP1 Activation NFkB NF-κB Pathway p65 p65 IkB->p65 p65_n p65 p65->p65_n Translocation nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65_n->cytokines mediators Inflammatory Mediators (iNOS, COX-2, PGE2) p65_n->mediators AP1->cytokines AP1->mediators This compound This compound This compound->MAPK This compound->IkB Inhibits Degradation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis cluster_outcome Outcome A Animal Acclimatization (Mice) B Random Group Assignment A->B C Drug Administration (this compound/Phillygenin, Dexamethasone, Indomethacin) B->C D Induction of Inflammation (Carrageenan or LPS) C->D E Paw Edema Measurement (Plethysmometer) D->E Carrageenan Model F Collection of Biological Samples (Paw Tissue, BALF) D->F H Data Analysis & Comparison E->H G Analysis of Inflammatory Markers (ELISA) F->G G->H

References

A Comparative Guide to Analytical Methods for Phillyrin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Phillyrin, a key bioactive lignan glycoside found in the medicinal plant Forsythia suspensa. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of herbal medicines and related pharmaceutical products. This document presents a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The performance of analytical methods is paramount for accurate and reliable quantification. Below is a summary of validation parameters for HPLC, UPLC-MS/MS, and HPTLC methods used for this compound analysis, compiled from various studies.

ParameterHPLCUPLC-MS/MSHPTLC
Linearity Range 0.052 - 26.670 µg/mL[1]0.5 - 50 µg/mL[2][3]100 - 2000 ng/spot[4]
Limit of Detection (LOD) Not explicitly stated in all studies, but LOQ is low.5.0 ng/mL[2]18.36 - 23.87 ng/spot
Limit of Quantification (LOQ) 0.026 µg/mL20.0 ng/mL55.08 - 71.61 ng/spot
Precision (RSD%) Intra-day: ≤ 9.83% Inter-day: ≤ 12.31%Intra-day & Inter-day: 2.3 - 6.1%Intra-day & Inter-day: < 2.0%
Accuracy (Recovery %) 95.44%94.1 - 98.9%92.56%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results.

High-Performance Liquid Chromatography (HPLC) Method

This method is widely used for the routine analysis of this compound in various matrices.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient or isocratic mixture of methanol and water is commonly used.

  • Detection : UV detection is typically performed at 228 nm or 277 nm.

  • Sample Preparation : Plasma samples can be pretreated by liquid-liquid extraction with ethyl acetate. Plant materials are often extracted using ultrasound-assisted extraction with a methanol-water mixture.

  • Internal Standard : Arctiin can be used as an internal standard for pharmacokinetic studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.

  • Instrumentation : A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A sub-2 µm particle C18 column, such as an ACQUITY UPLC HSS T3 column.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water, often with a formic acid modifier to improve ionization.

  • Ionization Mode : ESI in either positive or negative ion mode. For this compound, positive ion mode has been shown to provide a better signal-to-noise ratio.

  • MRM Transitions : Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. For this compound, a common transition is m/z 557 → 355 in positive mode.

  • Sample Preparation : Similar to HPLC, sample preparation involves extraction with organic solvents. For biological samples like bile and urine, liquid-liquid extraction is employed, while for solid samples like feces, ultrasonic pretreatment with acetone can be used.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase : A mixture of solvents such as toluene, ethyl acetate, and glacial acetic acid in a specific ratio (e.g., 6:3.5:0.5, v/v/v).

  • Sample Application : Samples are applied to the plate as bands using an automated applicator.

  • Development : The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Detection : Densitometric scanning is performed at a specific wavelength, for instance, 254 nm.

  • Quantification : The peak area of the spots is correlated with the concentration of the analyte.

Visualizing Experimental and Logical Frameworks

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_data Data Analysis & Comparison cluster_output Outcome HPLC HPLC Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Protocol Standardized Protocols HPLC->Protocol UPLC_MS UPLC-MS/MS UPLC_MS->Linearity UPLC_MS->Precision UPLC_MS->Accuracy UPLC_MS->LOD_LOQ UPLC_MS->Robustness UPLC_MS->Protocol HPTLC HPTLC HPTLC->Linearity HPTLC->Precision HPTLC->Accuracy HPTLC->LOD_LOQ HPTLC->Robustness HPTLC->Protocol DataTable Comparative Data Table Linearity->DataTable Precision->DataTable Accuracy->DataTable LOD_LOQ->DataTable Robustness->DataTable Guide Publish Comparison Guide DataTable->Guide Protocol->Guide

Caption: Workflow for the cross-validation of analytical methods.

This compound exerts its pharmacological effects through the modulation of various signaling pathways. Its anti-inflammatory and antiviral activities are of particular interest.

PhillyrinSignalingPathway cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Virus Virus (e.g., Influenza, Coronavirus) TLR TLR2 / TLR4 Virus->TLR RNA_Polymerase Viral RNA Polymerase Virus->RNA_Polymerase Utilizes LPS LPS (Lipopolysaccharide) LPS->TLR MAPK MAPK Pathway TLR->MAPK Activates NFkB NF-κB Pathway TLR->NFkB Activates This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits PPARg PPARγ Pathway This compound->PPARg Activates This compound->RNA_Polymerase Inhibits Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) MAPK->Inflammation Promotes NFkB->Inflammation Promotes PPARg->NFkB Inhibits Viral_Replication Viral Replication RNA_Polymerase->Viral_Replication Leads to

References

Phillyrin's Transcriptomic Signature: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of a therapeutic compound is paramount. This guide provides a comparative analysis of the transcriptomic effects of phillyrin, a bioactive compound isolated from Forsythia species, versus control cells. By summarizing key experimental findings, this document illuminates the signaling pathways and gene expression changes modulated by this compound, offering valuable insights for future research and drug development endeavors.

This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties are underpinned by its ability to modulate specific signaling pathways and alter the expression of key genes. This guide synthesizes findings from multiple studies to present a comprehensive overview of this compound's impact at the transcriptomic level.

Comparative Analysis of Gene Expression

Treatment of various cell types with this compound leads to significant alterations in gene expression profiles compared to untreated control cells. These changes are often associated with the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Key Signaling Pathways Modulated by this compound

1. NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. This inhibition leads to the downregulation of pro-inflammatory genes.[1]

2. PI3K/Akt Signaling Pathway: this compound can modulate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. In some contexts, such as diabetic nephropathy, this compound activates this pathway to promote cell survival and reduce apoptosis.[2][3] In other scenarios, like colorectal cancer, it has been shown to inhibit the PI3K/Akt/mTOR pathway.[4]

3. Nrf2 Signaling Pathway: this compound is a known activator of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[5] By activating Nrf2, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes.

4. NLRP3 Inflammasome and CXCR2: In the context of influenza-induced lung inflammation, this compound treatment has been found to inhibit the expression of components of the NLRP3 inflammasome and the chemokine receptor CXCR2.

The following tables summarize the known effects of this compound on the expression of specific genes within these pathways.

Pathway ComponentGene SymbolEffect of this compound TreatmentCell/Model System
NF-κB Pathway
Pro-inflammatory CytokinesTNF-α, IL-6, IL-1βDownregulationIL-1β-induced mouse chondrocytes
Inflammatory EnzymesCOX-2, iNOSDownregulationIL-1β-induced mouse chondrocytes
PI3K/Akt Pathway
Anti-apoptoticBcl-2UpregulationStreptozotocin-induced diabetic mice
Pro-apoptoticBaxDownregulationStreptozotocin-induced diabetic mice
Apoptosis ExecutionerCaspase-3Inhibition of activationStreptozotocin-induced diabetic mice
Nrf2 Pathway
Transcription FactorNrf2Upregulation/Nuclear TranslocationIntracerebral hemorrhagic mice
Antioxidant EnzymesHO-1, NQO1, SOD-1UpregulationIntracerebral hemorrhagic mice
NLRP3 Inflammasome & Chemokine Receptors
Inflammasome ComponentNLRP3, ASC, Caspase-1Downregulation (mRNA and protein)H1N1-induced pneumonia in mice
Chemokine ReceptorCXCR2, CCR2Downregulation (mRNA)H1N1-induced pneumonia in mice

Experimental Protocols

General Protocol for this compound Treatment and RNA Sequencing

1. Cell Culture and Treatment:

  • Adherent mammalian cell lines (e.g., HEK293, HeLa, or a disease-relevant cell line) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cells are seeded in multi-well plates and allowed to adhere and reach a desired confluency (typically 70-80%).

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the treatment group wells at a predetermined concentration. The control group receives an equivalent volume of the solvent.

  • Cells are incubated with this compound or vehicle for a specified duration (e.g., 24 hours).

2. RNA Isolation:

  • Total RNA is extracted from both this compound-treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions.

  • The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation and Sequencing:

  • An mRNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, followed by fragmentation.

  • The fragmented mRNA is then reverse transcribed into cDNA.

  • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • The quality and size distribution of the library are assessed.

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • The raw sequencing reads are subjected to quality control.

  • Reads are aligned to a reference genome.

  • Gene expression levels are quantified.

  • Differentially expressed genes (DEGs) between the this compound-treated and control groups are identified using statistical analysis.

  • Pathway and gene ontology enrichment analysis is performed on the DEGs to identify the biological processes and pathways affected by this compound treatment.

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for a comparative transcriptomic study.

Phillyrin_Signaling_Pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress Response cluster_cell_survival Cell Survival (Context-Dependent) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB->Pro_inflammatory_Genes Phillyrin1 This compound Phillyrin1->NFkB Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD-1) ARE->Antioxidant_Genes Phillyrin2 This compound Phillyrin2->Keap1 Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Phillyrin3 This compound Phillyrin3->PI3K Activates (e.g., DN) Phillyrin3->PI3K Inhibits (e.g., CRC)

Caption: Key signaling pathways modulated by this compound.

Transcriptomics_Workflow Cell_Culture 1. Cell Culture Treatment 2. This compound/Vehicle Treatment Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation Library_Prep 4. RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Data Analysis Sequencing->Data_Analysis DEG_Analysis Differentially Expressed Genes (DEGs) Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

References

Safety Operating Guide

Proper Disposal of Phillyrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential logistical and safety information for the proper disposal of Phillyrin, a bioactive compound derived from Forsythia suspensa. Adherence to these procedures is critical for mitigating risks and maintaining regulatory compliance.

Hazard Profile and Safety Precautions

While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS) and has no known OSHA hazards, it is crucial to handle it with care as its toxicological properties have not been thoroughly investigated.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause eye and respiratory tract irritation.[1]

Hazard CategoryRatingPotential Health Effects
Health Hazard 0May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, eye, and skin irritation.[1]
Flammability 0Not flammable.
Physical Hazards 0Not reactive under normal conditions.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation.

Spill and Accidental Release Measures

In the event of a spill, avoid creating dust. Pick up the material and place it in a suitable, closed container for disposal.[1]

Disposal Protocol for this compound

The primary recommendation for this compound waste is to engage a licensed professional waste disposal service.[1] All disposal activities must adhere to federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Professional Disposal:

    • The recommended method for ultimate disposal is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Contaminated Packaging:

    • Dispose of empty or contaminated packaging as you would the unused product. Ensure containers are empty before disposal. The first rinse of a container should be collected as hazardous waste.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in the regular trash.

  • Consult Local Regulations: Always consult with your institution's EHS department and local regulatory agencies for specific guidance, as regulations can vary.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Phillyrin_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Preparation for Disposal cluster_2 Professional Disposal start This compound Waste Generated (Unused product, contaminated labware, PPE) collect Collect in a designated, sealed hazardous waste container start->collect label_container Label container with: 'Hazardous Waste', 'this compound', and accumulation date collect->label_container store Store in a secure Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs incineration Recommended Method: Incineration with a combustible solvent in an approved incinerator contact_ehs->incineration end Disposal Complete incineration->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phillyrin
Reactant of Route 2
Phillyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.